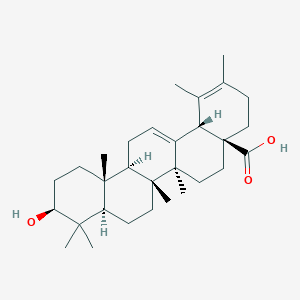

Sanguisorbigenin

Vue d'ensemble

Description

La sanguisorbigenine est un composé naturel isolé de la plante Sanguisorba officinalis L., qui appartient à la famille des Rosacées. Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés antibactériennes, en particulier contre Staphylococcus aureus résistant à la méthicilline (SARM) . La sanguisorbigenine est connue pour sa capacité à inhiber la formation de biofilms et à modifier la perméabilité de la membrane cellulaire, ce qui en fait un candidat prometteur pour une utilisation en association avec des antibiotiques conventionnels .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La sanguisorbigenine est généralement isolée de la racine séchée de Sanguisorba officinalis L. Le processus d’extraction implique plusieurs étapes, notamment l’extraction par solvant, la chromatographie et la cristallisation . Les solvants et les conditions spécifiques utilisés peuvent varier, mais les solvants courants comprennent le méthanol, l’éthanol et l’eau.

Méthodes de production industrielle : Bien qu’il existe peu d’informations sur les méthodes de production industrielle à grande échelle de la sanguisorbigenine, le processus d’extraction de Sanguisorba officinalis L. peut être mis à l’échelle en utilisant des techniques de chromatographie industrielle et des méthodes d’extraction par solvant .

Analyse Des Réactions Chimiques

Types de réactions : La sanguisorbigenine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactions d’halogénation et d’alkylation sont effectuées en utilisant des réactifs tels que les halogènes (chlore, brome) et les halogénoalcanes

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la sanguisorbigenine avec des propriétés antibactériennes et pharmacologiques améliorées .

4. Applications de la recherche scientifique

La sanguisorbigenine a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme agent antibactérien naturel et comme modulateur des antibiotiques β-lactamines

Biologie : La sanguisorbigenine est étudiée pour sa capacité à inhiber la formation de biofilms et à modifier la perméabilité de la membrane cellulaire des bactéries

Médecine : Elle montre un potentiel en tant qu’adjuvant dans la thérapie antibiotique, en particulier contre Staphylococcus aureus résistant à la méthicilline

Industrie : Les propriétés antibactériennes du composé en font un candidat pour le développement de nouveaux agents antimicrobiens et revêtements

Applications De Recherche Scientifique

Sanguisorbigenin has a wide range of scientific research applications:

Chemistry: It is used as a natural antibacterial agent and a modulator of β-lactam antibiotics

Biology: this compound is studied for its ability to inhibit biofilm formation and alter cell membrane permeability in bacteria

Medicine: It shows potential as an adjuvant in antibiotic therapy, particularly against methicillin-resistant Staphylococcus aureus

Industry: The compound’s antibacterial properties make it a candidate for use in developing new antimicrobial agents and coatings

Mécanisme D'action

La sanguisorbigenine exerce ses effets en inhibant la formation de biofilms et en modifiant la perméabilité de la membrane cellulaire des bactéries . Elle cible la protéine de liaison à la pénicilline 2a et réduit l’expression du gène mecA, qui est responsable de la résistance à la méthicilline chez Staphylococcus aureus . Ce double mécanisme améliore l’efficacité des antibiotiques conventionnels et prévient le développement de résistances .

Composés similaires :

Sanguisorbine : Un autre composé isolé de Sanguisorba officinalis L.

Acide sanguisorbique : Connu pour ses effets anti-inflammatoires et antibactériens.

Sanguisorboside : Présente des activités pharmacologiques similaires, notamment des propriétés antibactériennes et anti-inflammatoires.

Unicité : La sanguisorbigenine se distingue par sa puissante synergie avec les antibiotiques conventionnels et sa capacité à inhiber la formation de biofilms, ce qui représente un défi majeur dans le traitement des infections bactériennes . Sa faible cytotoxicité et son hémolyse renforcent encore son potentiel en tant qu’agent thérapeutique .

Comparaison Avec Des Composés Similaires

Sanguisorbin: Another compound isolated from Sanguisorba officinalis L.

Sanguisorbic Acid: Known for its anti-inflammatory and antibacterial effects.

Sanguisorboside: Exhibits similar pharmacological activities, including antibacterial and anti-inflammatory properties.

Uniqueness: Sanguisorbigenin stands out due to its potent synergy with conventional antibiotics and its ability to inhibit biofilm formation, which is a significant challenge in treating bacterial infections . Its low cytotoxicity and hemolysis further enhance its potential as a therapeutic agent .

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOHXSLBNLQHF-OXLNSTONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269517 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-98-2 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

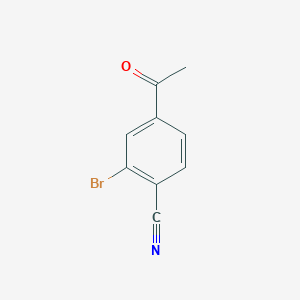

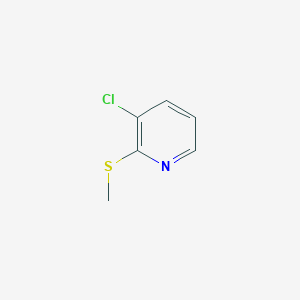

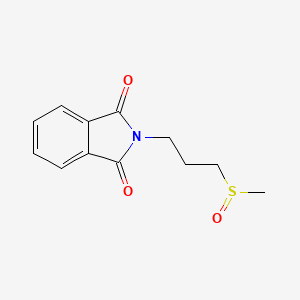

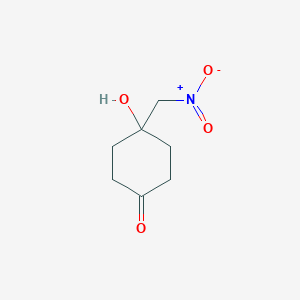

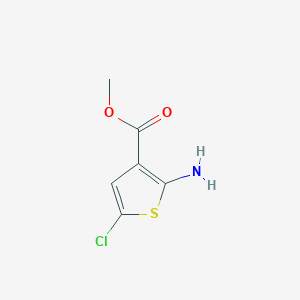

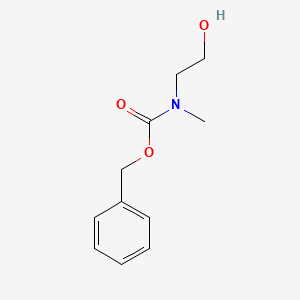

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)

![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)